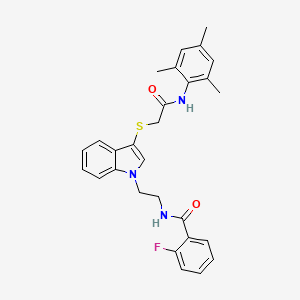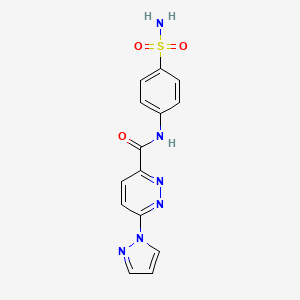
6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide is a pyridazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations.
Wissenschaftliche Forschungsanwendungen
Functionalization and Synthesis Techniques
The synthesis of novel heterocyclic compounds often involves functionalization and cyclization reactions, utilizing pyrazole derivatives as key intermediates. These methods have been explored to produce a variety of compounds, including ester or amide derivatives through reactions with alcohols or N-nucleophiles, respectively. For instance, pyrazolo[3,4-d]pyridazines can be obtained from cyclocondensation reactions of pyrazoles with phenylhydrazine or hydrazine hydrate, highlighting the versatility of pyrazole-based compounds in heterocyclic chemistry (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Antibacterial Applications
Research into novel heterocyclic compounds containing sulfonamido moieties has shown promising results in the development of antibacterial agents. By synthesizing new heterocyclic compounds suitable for use as antibacterial agents, several studies have identified compounds with high activities against both Gram-positive and Gram-negative bacteria. This indicates the potential of pyrazole-based compounds in contributing to the development of new antimicrobial drugs (Azab, Youssef, & El‐Bordany, 2013).
Cytotoxicity and Anticancer Research
The exploration of pyrazole derivatives in the context of cytotoxicity against cancer cells has also been a significant area of research. Synthesizing and characterizing new compounds for their in vitro cytotoxic activity against specific cancer cell lines can lead to the identification of potential anticancer agents. Studies have shown that certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibit promising cytotoxic activity, underscoring the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).
Antiviral Research
The antiviral properties of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives have been investigated, with some compounds showing promising activity against specific viral strains. This research area highlights the potential of pyrazole-based compounds in the development of new antiviral therapies (Hamdy & El-Senousy, 2013).
Eigenschaften
IUPAC Name |
6-pyrazol-1-yl-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S/c15-24(22,23)11-4-2-10(3-5-11)17-14(21)12-6-7-13(19-18-12)20-9-1-8-16-20/h1-9H,(H,17,21)(H2,15,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGRHYEJHSBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid](/img/structure/B2665473.png)
![[(1-Methylpiperidin-4-ylidene)amino]thiourea](/img/structure/B2665475.png)
![(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665478.png)
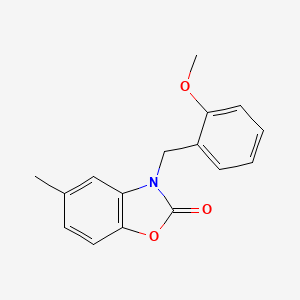
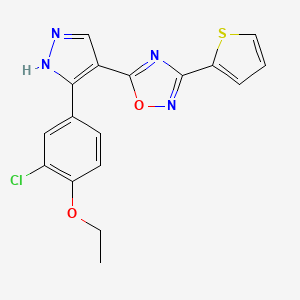

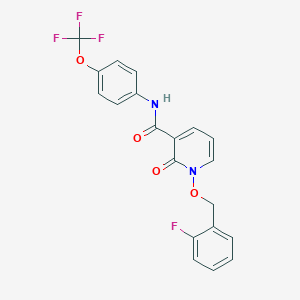
![3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid](/img/structure/B2665486.png)
![4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2665488.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2665491.png)
